molecular formula C15H18N2O2S B2378093 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797192-33-6

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2378093
CAS No.: 1797192-33-6
M. Wt: 290.38
InChI Key: XQUXTZUHUTXODA-UHFFFAOYSA-N
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Description

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a thiophene ring substituted with a hydroxy(phenyl)methyl group and an ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized with a hydroxy(phenyl)methyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then reacted with ethyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Urea derivatives: Compounds with urea moieties but different aromatic or heterocyclic groups.

Uniqueness

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is unique due to its specific combination of a thiophene ring and an ethyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-16-15(19)17-10-12-8-9-13(20-12)14(18)11-6-4-3-5-7-11/h3-9,14,18H,2,10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUXTZUHUTXODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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